molecular formula C18H27N3O4S B6996226 N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide

N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide

Cat. No.: B6996226
M. Wt: 381.5 g/mol
InChI Key: AZCXCDNAXVYBFV-BZSJEYESSA-N
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Description

N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide is a multifaceted compound with interesting properties and various applications in scientific research and industry

Properties

IUPAC Name

N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-13-5-3-7-15-16(8-10-25-17(13)15)20-18(22)21-9-4-6-14(11-21)12-26(23,24)19-2/h3,5,7,14,16,19H,4,6,8-12H2,1-2H3,(H,20,22)/t14?,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCXCDNAXVYBFV-BZSJEYESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)NC(=O)N3CCCC(C3)CS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)[C@@H](CCO2)NC(=O)N3CCCC(C3)CS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step reaction sequence. One approach begins with the functionalization of the 8-methyl-chroman ring, followed by the introduction of the piperidine moiety via reductive amination. Key reagents in this synthesis include sodium borohydride and organic solvents such as dichloromethane.

Industrial Production Methods: Industrial synthesis typically optimizes for yield and scalability. Methods may include continuous flow chemistry techniques that enhance reaction efficiency and product purity. Catalytic processes involving palladium or other transition metals may be utilized to streamline production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. For example, the chromen ring is susceptible to electrophilic substitution, while the piperidine portion can engage in nucleophilic substitution.

Common Reagents and Conditions: Reagents such as hydrogen peroxide can facilitate oxidation reactions, while sodium borohydride can be used for reductions. Acidic or basic conditions can promote substitutions, depending on the desired transformation.

Major Products: Oxidation of the chromen ring could yield a ketone derivative

Scientific Research Applications

This compound has diverse applications across multiple fields:

Chemistry: It serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its structural components interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.

Medicine: Potential therapeutic uses include acting as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

Industry: Applications extend to the development of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, its chromen ring may bind to receptor sites, while the piperidine moiety could interact with enzymes, modulating their activity. Pathways involved include signal transduction and metabolic processes, which could be influenced by the compound's presence.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide exhibits unique reactivity due to its specific arrangement of functional groups.

List of Similar Compounds::
  • N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]piperidine-1-carboxamide

  • N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-3-sulfamoylpiperidine-1-carboxamide

  • N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-3-(ethylsulfamoylmethyl)piperidine-1-carboxamide

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